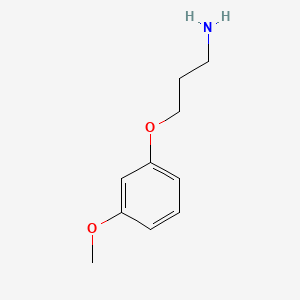

3-(3-Methoxyphenoxy)propylamine

Vue d'ensemble

Description

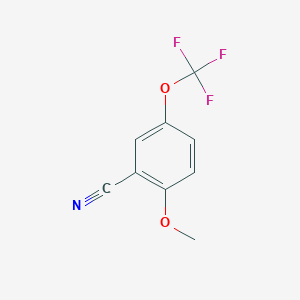

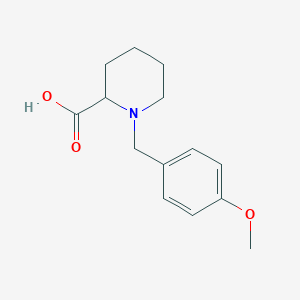

3-(3-Methoxyphenoxy)propylamine, also known as MPPA, is a chemical compound. It has a molecular weight of 181.23 .

Synthesis Analysis

3-Methoxypropylamine (MPA) is one of the promising alternative amines. The thermal decomposition of MPA was studied under two conditions: a dissolved oxygen (DO) concentration of less than 5 ppb at 280 C for 1.5 h and a DO concentration of 20 ppb at 70 C for 2 h .Molecular Structure Analysis

The molecular formula of 3-(3-Methoxyphenoxy)propylamine is C10H15NO2 .Chemical Reactions Analysis

The reaction mechanism of MPA decomposition was estimated from the present experimental results. At 280 C, the hydrolysis of the ether bond initiates the decomposition, and the subsequent bond cleavage of C-N and/or C-C occurs. At 70 C, hydrogen abstraction by an oxygen molecule is the initiation reaction. MPA radicals and HO2 or C1 compounds propagate a chain reaction and result in a relatively high yield of propionate .Physical And Chemical Properties Analysis

3-(3-Methoxyphenoxy)propylamine is a solid at room temperature .Applications De Recherche Scientifique

Synthesis of Hybrid Phosphine Ruthenium (II) Complexes

- Scientific Field: Chemistry .

- Application Summary: This compound is used in the synthesis of hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium (II) Complexes .

- Methods of Application: The synthesis is carried out at room temperature in dichloromethane under an inert atmosphere. The structural behaviors of the phosphine ligands in the desired complexes during synthesis were monitored by 31 P { 1 H}-NMR .

- Results: The structure of the complexes has been deduced from elemental analyses, infrared, FAB-MS and 1 H‑, 13 C- and 31 P-NMR spectroscopy .

Thermal Decomposition in PWR Secondary Systems

- Scientific Field: Nuclear Engineering .

- Application Summary: 3-Methoxypropylamine (MPA) is studied as an alternative amine in Pressurized Water Reactor (PWR) secondary systems .

- Methods of Application: The thermal decomposition of MPA was studied under two conditions: (i) a dissolved oxygen (DO) concentration of less than 5 ppb at 280 C for 1.5 h and (ii) a DO concentration of 20 ppb at 70 C for 2 h .

- Results: Approximately 9 to 15% of MPA was decomposed after the tests. Carboxylic acid concentrations were as follows: (i) formate 110 ppb, acetate 260 ppb and propionate 400 ppb at 280 C, and (ii) formate less than 2 ppb, acetate 60 ppb and propionate 1270 ppb at 70 C .

Synthesis of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone

- Scientific Field: Organic Chemistry .

- Application Summary: This compound is used in the synthesis of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP), a type of chalcone .

- Methods of Application: The synthesis and characterization of MPNP is carried out using several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods .

- Results: The structure of MPNP is deduced from these experimental techniques and compared with computational methods using Gaussian software .

Commercial Production

- Scientific Field: Industrial Chemistry .

- Application Summary: 3-(3-Methoxyphenoxy)propylamine is commercially produced and sold for research purposes .

- Methods of Application: The specific methods of production are proprietary and not publicly available .

- Results: The product is available for purchase and use in various research applications .

Electrogenerated Chemiluminescence Detection Systems

- Scientific Field: Analytical Chemistry .

- Application Summary: This compound is considered in the design of new electrogenerated chemiluminescence detection systems .

- Methods of Application: The chemical energy requirements of the tri-n-propylamine co-reactant pathways are considered for the judicious design of these systems .

- Results: The introduction of a ‘co-reactant’ was a critical step in the evolution of electrogenerated chemiluminescence (ECL) from a laboratory curiosity to a widely utilized detection system .

Commercial Production

- Scientific Field: Industrial Chemistry .

- Application Summary: 3-(3-Methoxyphenoxy)propylamine is commercially produced and sold for research purposes .

- Methods of Application: The specific methods of production are proprietary and not publicly available .

- Results: The product is available for purchase and use in various research applications .

Safety And Hazards

Propriétés

IUPAC Name |

3-(3-methoxyphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-4-2-5-10(8-9)13-7-3-6-11/h2,4-5,8H,3,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLHWRUQUSVISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424580 | |

| Record name | 3-(3-Methoxyphenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxyphenoxy)propylamine | |

CAS RN |

6451-26-9 | |

| Record name | 3-(3-Methoxyphenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)

![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)

![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)

![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)

![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)